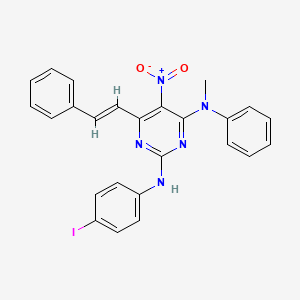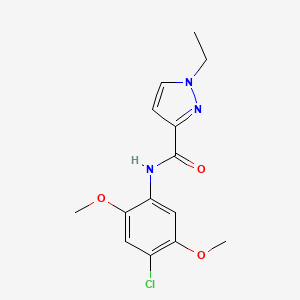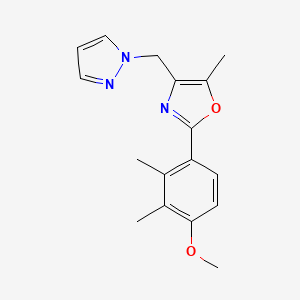![molecular formula C16H15N3OS2 B5374006 3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374006.png)
3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, also known as Pyrazole-thiazolidinone, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the thiazolidinone family, which is known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. It may also act by modulating the levels of certain signaling molecules involved in various physiological processes.
Biochemical and Physiological Effects:
3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for research on 3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Another direction is to explore its mechanism of action in more detail, which could provide insights into its pharmacological properties. Additionally, studies could be conducted to optimize the synthesis method for this compound, with the aim of improving its yield and purity.
Métodos De Síntesis
3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone can be synthesized through various methods. One of the most commonly used methods involves the reaction between benzyl isothiocyanate and ethyl 4-formyl-1H-pyrazole-3-carboxylate in the presence of a base. The resulting product is then treated with a reducing agent to yield 3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone.
Aplicaciones Científicas De Investigación
3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-oneazolidinone has been extensively studied for its potential pharmacological properties. Studies have shown that this compound has anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. It has also been found to exhibit anticonvulsant, analgesic, and antioxidant properties.
Propiedades
IUPAC Name |
(5Z)-3-benzyl-5-[(1-ethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-2-18-10-13(9-17-18)8-14-15(20)19(16(21)22-14)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFJPHYWKLJCM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5373926.png)
amine hydrochloride](/img/structure/B5373934.png)
![N-{3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5373940.png)

![(2R*,3S*,6R*)-5-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5373963.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5373967.png)
![N-[4-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B5373978.png)

![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
![3-(2-methoxy-3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5373984.png)

![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)
![3-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5374007.png)